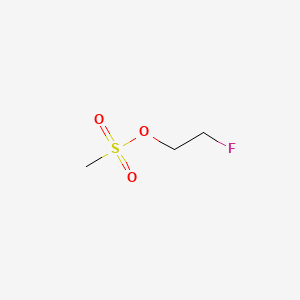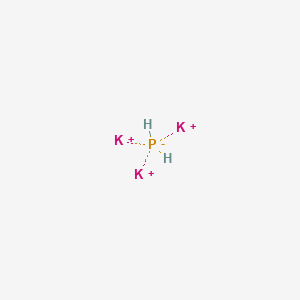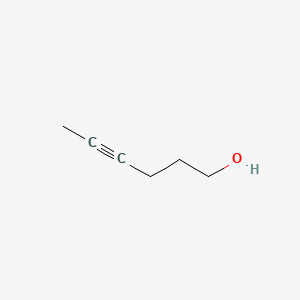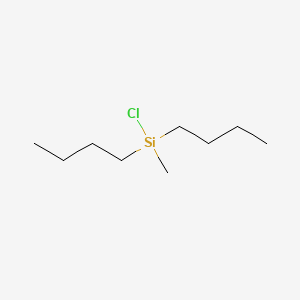
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione can be achieved from 4-(3,4-dichlorophenyl)but-3-en-2-one and Diethyl malonate . Chemicalbook provides three synthetic routes for this compound .Molecular Structure Analysis
The molecular formula of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is C12H10Cl2O2 . The molecular weight is 257.11 .Aplicaciones Científicas De Investigación
- Dimedone , a derivative of 1,3-cyclohexanedione, is widely used as a reagent. However, several herbicides targeting grasses are also based on this core structure. Examples include cycloxydim , clethodim , tralkoxydim , butroxydim , sethoxydim , profoxydim , and mesotrione .
- Researchers have employed 1,3-cyclohexanedione in the synthesis of benzophenanthridine derivatives . These compounds exhibit diverse biological activities and are of interest in drug discovery and medicinal chemistry .
- These compounds exhibit diverse pharmacological activities and are relevant in drug development and chemical biology .
Herbicides and Weed Control
Synthesis of Benzophenanthridine Derivatives
Parthenium hysterophorus Weed Management
Hexahydrobenzo[a]phenanthridin-4-one Derivatives
Iodine-Catalyzed Synthesis of 2H-Pyrans
Safety and Hazards
The safety data sheet for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione suggests that it should be handled with care. In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O2/c13-11-2-1-7(5-12(11)14)8-3-9(15)6-10(16)4-8/h1-2,5,8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSOWNAHAULUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344748 | |
| Record name | 5-(3,4-dichlorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione | |
CAS RN |
27463-42-9 | |
| Record name | 5-(3,4-dichlorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[kl]xanthene](/img/structure/B1596164.png)











